

A Comparative Spectroscopic Analysis of 2-Hydroxyacetamide and Its Derivatives

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This guide provides a detailed spectroscopic comparison of **2-Hydroxyacetamide** and its derivatives, namely N-methyl-**2-hydroxyacetamide**, 2-hydroxy-N-phenylacetamide, and N-(2-hydroxyethyl)acetamide. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data and protocols for these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained from various analytical techniques for **2-Hydroxyacetamide** and its selected derivatives. This allows for a direct comparison of their spectral properties.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)



Compound	-CH₂-	-ОН	-NH- / -NH ₂	Other Protons	Solvent
2- Hydroxyaceta mide	4.02 (s)	4.5 (br s)	6.8 (br s), 7.2 (br s)	-	DMSO-d ₆
N-methyl-2- hydroxyaceta mide	3.9 (s)	5.0 (br s)	7.8 (br s)	2.6 (d, N- CH ₃)	DMSO-d6
2-hydroxy-N- phenylaceta mide	4.1 (s)	5.4 (br s)	9.8 (s)	7.0-7.6 (m, Ar-H)	DMSO-d6
N-(2- hydroxyethyl) acetamide	3.1 (t, N-CH ₂)	4.6 (t)	7.8 (t)	1.8 (s, CO- CH ₃), 3.4 (q, O-CH ₂)	CDCl₃

Table 2: ^{13}C NMR Chemical Shifts (δ , ppm)

Compound	-CH₂-	C=O	Other Carbons	Solvent
2- Hydroxyacetamid e	61.5	174.5	-	DMSO-d6
N-methyl-2- hydroxyacetamid e	61.2	172.1	25.8 (N-CH₃)	DMSO-d6
2-hydroxy-N- phenylacetamide	63.2	169.8	119.2, 123.5, 128.8, 139.2 (Ar- C)	DMSO-d6
N-(2- hydroxyethyl)ace tamide	61.0 (O-CH ₂)	172.5	22.9 (CO-CH₃), 42.1 (N-CH₂)	CDCl₃



Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	O-H Stretch	N-H Stretch	C=O Stretch	C-N Stretch
2- Hydroxyacetamid e	~3400 (broad)	~3350, ~3200	~1650	~1400
N-methyl-2- hydroxyacetamid e	~3400 (broad)	~3300	~1640	~1550 (Amide II)
2-hydroxy-N- phenylacetamide	~3300 (broad)	~3300	~1660	~1540 (Amide II)
N-(2- hydroxyethyl)ace tamide	~3400 (broad)	~3300	~1640	~1550 (Amide II)

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion [M]+	Key Fragments	
2-Hydroxyacetamide	75	44 ([M-CH ₂ OH]+), 31 ([CH ₂ OH]+)	
N-methyl-2-hydroxyacetamide	89	58 ([M-CH ₂ OH] ⁺), 44, 31	
2-hydroxy-N-phenylacetamide	151	107 ([M-C ₂ H ₂ O] ⁺), 93 ([C ₆ H ₅ NH ₂] ⁺), 77 ([C ₆ H ₅] ⁺)	
N-(2-hydroxyethyl)acetamide	103	72 ([M-CH₂OH]+), 60, 43 ([CH₃CO]+)	

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

2.1 NMR Spectroscopy (1H and 13C)



- Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.
- Instrumentation: Experiments are typically performed on a 300, 400, or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent signal or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

2.2 FT-IR Spectroscopy

For solid samples, the KBr pellet method is commonly used.[2]

- Sample Preparation: Finely grind 1-2 mg of the solid sample using an agate mortar and pestle.[2]
- Mixing: Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the ground sample.[2]
- Pellet Formation: Place the mixture in a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 32 or 64) for a good signal-to-noise ratio. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.



2.3 Raman Spectroscopy

For powder samples, the following procedure is generally followed.

- Sample Preparation: Place a small amount of the powder sample onto a microscope slide or into a sample holder.[3][4] Gently press the sample to create a relatively flat surface.[3][4]
- Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.
- Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The
 instrument is set to acquire data over a specific Raman shift range (e.g., 200-3500 cm⁻¹).
 The laser power and acquisition time are optimized to obtain a good quality spectrum without
 causing sample degradation.

2.4 Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.[5]

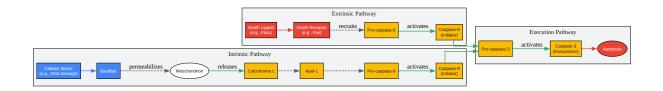
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples. The sample is vaporized in the ion source.[5]
- Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M+).[5]
- Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, characteristic fragment ions.
- Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a
 plot of ion intensity versus m/z.



Visualized Pathways and Workflows

3.1 Apoptosis Induction by Acetamide Derivatives

Some phenylacetamide derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.[6] The following diagram illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways.



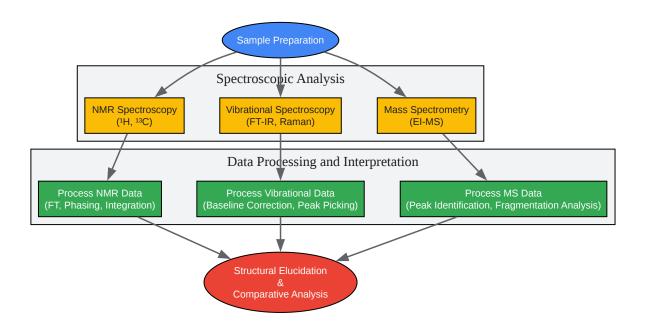
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Caption: Simplified diagram of apoptosis signaling pathways.

3.2 General Workflow for Spectroscopic Analysis

The logical flow from sample receipt to final data interpretation is crucial for systematic analysis. The following diagram outlines a general workflow for the spectroscopic characterization of a chemical compound.





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Caption: General experimental workflow for spectroscopic analysis.

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